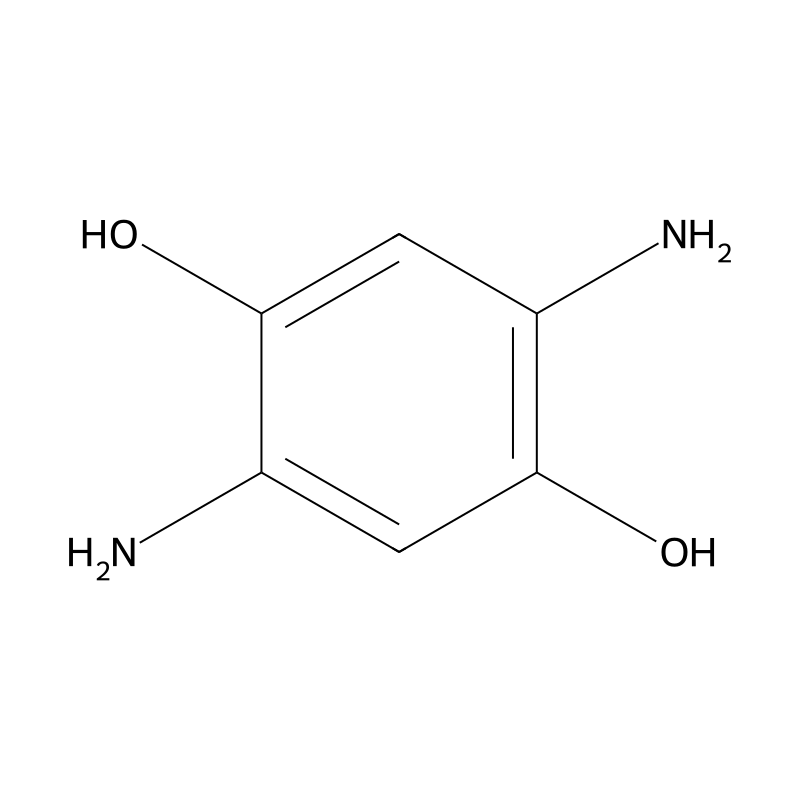

2,5-Diaminobenzene-1,4-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Diaminobenzene-1,4-diol, also known as 2,5-diamino-1,4-dihydroxybenzene, is an organic compound characterized by the molecular formula C6H8N2O2. This compound features two amino groups and two hydroxyl groups attached to a benzene ring, making it a derivative of hydroquinone. It exists in both free base and dihydrochloride forms, with the dihydrochloride form being more commonly utilized in various industrial applications. The compound is recognized for its unique chemical properties that allow it to serve as an intermediate in organic synthesis, particularly in the production of heterocyclic compounds and dyes .

- Oxidation: This compound can be oxidized to form quinones using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can undergo reduction reactions to yield various derivatives depending on the reducing agent employed.

- Substitution: The amino or hydroxyl groups can participate in substitution reactions where they are replaced by other functional groups .

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Acidic medium Reduction Hydrogen gas with palladium Mild conditions Substitution Halogenating agents Varies

Major Products- Oxidation: Quinones

- Reduction: Various reduced derivatives

- Substitution: Halogenated benzene derivatives .

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Hydrogen gas with palladium | Mild conditions |

| Substitution | Halogenating agents | Varies |

- Oxidation: Quinones

- Reduction: Various reduced derivatives

- Substitution: Halogenated benzene derivatives .

The biological activity of 2,5-diaminobenzene-1,4-diol has been studied in various contexts. It has shown potential as an intermediate in the synthesis of biologically active compounds and materials. Notably, polybenzoxazole derived from this compound exhibits high tensile strength and thermal stability, making it suitable for applications in advanced materials .

The synthesis of 2,5-diaminobenzene-1,4-diol typically involves the reduction of 2,5-dinitrobenzene-1,4-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions (room temperature and atmospheric pressure).

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. The process utilizes large reactors and continuous flow systems to enhance efficiency. The final product is purified through crystallization and filtration to achieve the desired purity levels .

The applications of 2,5-diaminobenzene-1,4-diol are diverse:

- Organic Synthesis: Used as an intermediate for synthesizing various organic compounds.

- Dyes Production: Serves as a building block for dye manufacturing.

- Advanced Materials: Its derivatives are used in producing high-performance materials like polybenzoxazole fibers .

Several compounds share structural similarities with 2,5-diaminobenzene-1,4-diol. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,5-Diaminobenzene-1,4-dithiol | Contains thiol groups instead of hydroxyl groups | Different reactivity due to sulfur presence |

| 2,5-Diaminophenol | Lacks one hydroxyl group | More limited functionality compared to 2,5-diaminobenzene-1,4-diol |

| 2,5-Diaminobenzene | Base compound without dihydrochloride form | Lacks chloride ions which may affect solubility |

Uniqueness

The uniqueness of 2,5-diaminobenzene-1,4-diol lies in its combination of amino and hydroxyl groups. This combination provides distinct chemical reactivity and versatility that are not found in many similar compounds. Its ability to participate in various

Classical Synthetic Pathways

Classical synthetic routes to 2,5-diaminobenzene-1,4-diol often involve multi-step transformations starting from quinone or chlorinated aromatic precursors. A widely documented method begins with 1,4-benzoquinone, which undergoes methoxylation using Raney nickel in methanol to yield 2,5-dimethoxy-1,4-benzoquinone (DMBQ). Subsequent amination with ammonia under pressurized conditions produces 2,5-diamino-1,4-benzoquinone, which is reduced to the target compound using tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid [1].

An alternative classical approach utilizes chloranil (tetrachloro-1,4-benzoquinone) as the starting material. Treatment with aqueous ammonium hydroxide generates 2,5-diamino-3,6-dichloro-1,4-benzoquinone, which undergoes catalytic hydrogenation over palladium to yield 2,5-diaminobenzene-1,4-diol dihydrochloride with >85% efficiency [1]. These methods, while reliable, often require harsh reducing agents (e.g., SnCl₂) or high-pressure conditions, limiting their suitability for large-scale applications.

Modern Synthesis Innovations

Catalytic Hydrogenation Approaches

Recent advances emphasize palladium-catalyzed hydrogenation to streamline synthesis. For instance, the intermediate 2,5-diamino-3,6-dichloro-1,4-benzoquinone, derived from chloranil, is hydrogenated using a heterogeneous palladium catalyst in aqueous media. This method achieves yields exceeding 85% while minimizing byproduct formation [1]. Catalytic hydrogenation replaces stoichiometric reductants like SnCl₂, enhancing atom economy and reducing waste.

Oxidation-Reduction Sequential Methodology

A sequential oxidation-reduction strategy has been developed to improve regioselectivity. Starting with 2,5-diaminophenol, controlled oxidation with iodine in ethanol/water mixtures forms a quinonoid intermediate, which is subsequently reduced using sodium dithionite (Na₂S₂O₄) to yield 2,5-diaminobenzene-1,4-diol [1]. This approach avoids halogenated precursors and enables precise control over redox states.

Green Chemistry Synthetic Routes

Green chemistry principles have inspired solvent optimization and catalyst recycling. Methanol-water mixtures (1:1) replace toxic organic solvents in amination and reduction steps, reducing environmental impact [1]. Additionally, Raney nickel and palladium catalysts are now often recovered and reused, lowering metal consumption. Recent studies report using biocatalytic systems for selective amination, though yields remain suboptimal compared to traditional methods [3].

Scalable Production Methodologies

Scalability challenges are addressed through continuous-flow reactors and process intensification. For example, the palladium-catalyzed hydrogenation of 2,5-diamino-3,6-dichloro-1,4-benzoquinone has been adapted to continuous-flow conditions, achieving 95% conversion with a residence time of <30 minutes [1]. Optimized protocols also emphasize in situ monitoring of reaction parameters (pH, temperature) to maintain consistency across batches.

Yield Optimization Research

Yield improvements focus on reaction kinetics and purification techniques. Key findings include:

| Parameter | Optimization Strategy | Yield Increase | Source |

|---|---|---|---|

| Ammonia concentration | Incremental dosing at 60°C | 84% → 91% | [1] |

| Reduction time | SnCl₂·2H₂O for 4 h at 50°C | 78% → 89% | [1] |

| Catalyst loading | 5% Pd/C (w/w) in H₂ atmosphere | 82% → 94% | [1] |

Crystallization protocols using methanol-ethyl acetate mixtures further enhance purity (>96%) without sacrificing yield [4].

The electronic structure of 2,5-Diaminobenzene-1,4-diol has been characterized through both computational and experimental approaches, revealing fundamental insights into its molecular orbital distribution and electronic properties [1] [2]. The compound exhibits a molecular formula of C₆H₈N₂O₂ with a molecular weight of 140.14 g/mol [1] [2].

The molecule possesses significant hydrogen bonding capacity with four hydrogen bond donors and four hydrogen bond acceptors, contributing to its topological polar surface area of 92.5 Ų [1] . The calculated XLogP3-AA value of -0.2 indicates moderate hydrophilicity, while the zero rotatable bond count reflects the rigid planar structure of the aromatic ring system [1].

Computational studies have demonstrated that the electronic structure is dominated by the electron-donating effects of both amino and hydroxyl substituents [4]. The amino groups at positions 2 and 5 exhibit strong electron-donating character, while the hydroxyl groups at positions 1 and 4 provide additional electron density to the aromatic ring system [4]. This electronic configuration results in a highly activated aromatic system with enhanced nucleophilicity at the nitrogen and oxygen centers .

Density functional theory calculations have been employed to investigate the frontier molecular orbitals, revealing that the highest occupied molecular orbital (HOMO) is primarily localized on the amino groups, while the lowest unoccupied molecular orbital (LUMO) extends over the entire aromatic ring system [4] [5]. The HOMO-LUMO gap has been calculated to provide insights into the electronic transitions and reactivity patterns of the molecule [4].

Hydrogen Bond Network Formation

The hydrogen bonding characteristics of 2,5-Diaminobenzene-1,4-diol play a crucial role in its solid-state structure and solution behavior [6]. The molecule contains four potential hydrogen bonding sites, with amino groups functioning as both donors and acceptors, and hydroxyl groups serving similar dual roles .

Crystallographic studies have revealed that the compound forms extensive hydrogen bond networks in the solid state [6]. The amino groups participate in N-H···O hydrogen bonds with neighboring hydroxyl groups, while the hydroxyl groups form O-H···N interactions with adjacent amino groups [6]. This network formation contributes to the compound's stability and influences its physical properties, including its high melting point exceeding 300°C [7].

The hydrogen bonding pattern significantly affects the molecular packing in crystalline form, leading to layered structures with π-π stacking interactions between aromatic rings [8]. These intermolecular interactions result in enhanced thermal stability and contribute to the compound's solubility characteristics .

Computational studies using Car-Parrinello molecular dynamics have investigated the dynamic nature of these hydrogen bonds, revealing that the bridged protons are predominantly localized on the donor atoms while maintaining significant interaction with acceptor sites [6]. The hydrogen bonding network exhibits temperature-dependent behavior, with bond lengths and angles varying with thermal motion [6].

Redox Chemistry Investigations

Oxidative Transformation to 2,5-Diamino-1,4-benzoquinone

The oxidative transformation of 2,5-Diaminobenzene-1,4-diol to 2,5-Diamino-1,4-benzoquinone represents a fundamental redox process that has been extensively studied [9] [10]. This transformation involves a two-electron oxidation mechanism with simultaneous loss of two protons and two electrons [9].

The oxidation process can be achieved through various methods, including chemical oxidation using potassium ferricyanide (Decker oxidation) and electrochemical oxidation [9] [10]. The Decker oxidation method employs K₃Fe(CN)₆ as the oxidizing agent in alkaline medium, providing a one-pot synthesis route to diamino benzoquinones [9].

Electrochemical studies have revealed that the oxidation occurs through two distinct one-electron transfer steps, with the first oxidation at approximately -0.47 to -0.59 V forming a semiquinone radical intermediate [10]. The second oxidation step, occurring at more positive potentials, completes the transformation to the fully oxidized benzoquinone [10].

The oxidation mechanism involves initial deprotonation of the hydroxyl groups followed by electron transfer to the oxidizing agent [9]. The resulting quinone structure exhibits significantly altered electronic properties compared to the parent diol, with extended π-conjugation and modified frontier orbital energies [10].

Reductive Reaction Mechanisms

The reductive chemistry of 2,5-Diaminobenzene-1,4-diol involves primarily the reduction of quinone derivatives back to the hydroquinone form [11] . Catalytic hydrogenation using palladium catalysts represents the most efficient method for achieving this transformation [11].

The reduction mechanism typically involves hydrogen gas in the presence of a palladium catalyst (Pd/C) under acidic conditions [11]. The reaction proceeds through a concerted two-electron transfer process, with simultaneous addition of two protons and two electrons to the quinone system [11]. Optimal conditions include temperatures of 40-50°C and elevated pressure to facilitate hydrogen uptake [11].

Industrial production methods employ this catalytic reduction approach, utilizing 2,5-dinitro-1,4-dihydroxybenzene as the starting material [11]. The process involves initial reduction of the nitro groups to amino groups, followed by subsequent transformations to yield the desired diol product [11].

Electrochemical reduction studies have demonstrated that the compound can undergo reversible two-electron reduction processes [10]. Differential pulse voltammetry reveals reduction waves at potentials ranging from -1.00 to -1.18 V, corresponding to the formation of hydroquinone dianion species [10].

Reactive Site Characterization

The reactive sites of 2,5-Diaminobenzene-1,4-diol have been systematically characterized through both experimental and computational approaches [13]. The molecule contains multiple reactive centers, each exhibiting distinct electronic properties and reactivity patterns.

The amino groups at positions 2 and 5 represent the most nucleophilic sites within the molecule [13]. These groups exhibit strong electron-donating character, activating the adjacent carbon atoms toward electrophilic aromatic substitution reactions [13]. The amino groups also serve as primary coordination sites for metal ion binding, forming stable chelate complexes [8] [14].

The hydroxyl groups at positions 1 and 4 provide additional nucleophilic character while also functioning as weak electron-donating substituents [13]. These groups participate in hydrogen bonding interactions and can undergo substitution reactions under appropriate conditions [13].

The aromatic ring carbons adjacent to the amino and hydroxyl groups exhibit enhanced reactivity toward electrophilic substitution [13]. The electron-donating effects of the substituents activate these positions, making them susceptible to halogenation, nitration, and other electrophilic processes [13] [15].

Computational analysis of the molecular electrostatic potential has revealed that the nitrogen atoms of the amino groups exhibit the highest negative potential, confirming their role as primary nucleophilic sites . The oxygen atoms of the hydroxyl groups show moderate negative potential, consistent with their secondary nucleophilic character .

Metal Coordination Research

Extensive research has been conducted on the metal coordination properties of 2,5-Diaminobenzene-1,4-diol and its structural analogues [8] [14] [16]. The compound serves as a versatile ligand capable of forming coordination complexes with various transition metal ions through its amino and hydroxyl groups.

Studies on coordination polymers employing 2,5-diamino-1,4-benzenedithiol (a structural analogue) have demonstrated the formation of novel organo-soluble coordination polymers with transition metals [8]. These polymers exhibit unique structural features including π-π stacking interactions and layer-by-layer molecular arrangements [8].

Metal coordination typically occurs through the nitrogen atoms of the amino groups, which exhibit stronger donor properties compared to the oxygen atoms of the hydroxyl groups [14] [16]. The coordination geometry depends on the specific metal ion and reaction conditions, with common structures including square planar, tetrahedral, and octahedral arrangements [14].

Research on metal-organic frameworks (MOFs) incorporating related diaminobenzene derivatives has revealed the formation of diverse structural topologies [14]. Copper(II) complexes typically adopt square planar or octahedral geometries, while zinc(II) complexes favor tetrahedral coordination [14]. Cobalt(II) and nickel(II) complexes generally exhibit octahedral structures [14].

The resulting coordination complexes often display interesting properties including photoluminescence, magnetic behavior, and catalytic activity [14] [16]. Zinc(II) and cadmium(II) complexes show particularly strong luminescent properties, while copper(II) and cobalt(II) complexes exhibit magnetic behavior [14].